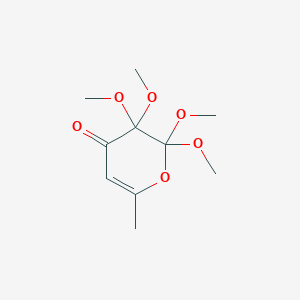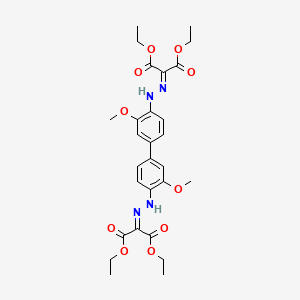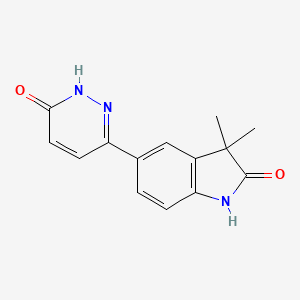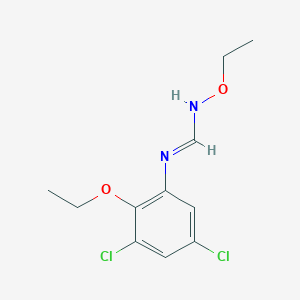
N'-(3,5-dichloro-2-ethoxyphenyl)-N-ethoxymethanimidamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N’-(3,5-dichloro-2-ethoxyphenyl)-N-ethoxymethanimidamide is a chemical compound with a complex structure that includes dichloro, ethoxy, and methanimidamide groups
Métodos De Preparación
The synthesis of N’-(3,5-dichloro-2-ethoxyphenyl)-N-ethoxymethanimidamide typically involves multiple steps, including the introduction of the dichloro and ethoxy groups. The reaction conditions often require specific reagents and catalysts to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs.
Análisis De Reacciones Químicas
N’-(3,5-dichloro-2-ethoxyphenyl)-N-ethoxymethanimidamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common reagents and conditions used in these reactions include solvents like ethanol or dichloromethane, and catalysts such as palladium or platinum. The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
N’-(3,5-dichloro-2-ethoxyphenyl)-N-ethoxymethanimidamide has several scientific research applications, including:
Chemistry: It is used as a reagent in various organic synthesis reactions to create more complex molecules.
Biology: It may be used in studies involving enzyme inhibition or protein binding due to its unique structure.
Industry: It can be used in the production of specialty chemicals or as an intermediate in the synthesis of other compounds.
Mecanismo De Acción
The mechanism by which N’-(3,5-dichloro-2-ethoxyphenyl)-N-ethoxymethanimidamide exerts its effects involves its interaction with specific molecular targets, such as enzymes or receptors. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, leading to various biological effects.
Comparación Con Compuestos Similares
N’-(3,5-dichloro-2-ethoxyphenyl)-N-ethoxymethanimidamide can be compared with similar compounds, such as:
- (3,5-Dichloro-2-ethoxyphenyl)-N-(4-methoxybenzyl)methanaminium
- (3,5-Dichloro-2-ethoxyphenyl)-N-(2-furylmethyl)methanaminium
- A,A-BIS-(3,5-DICHLORO-2-ETHOXYPHENYL)-5-CHLORO-O-TOLUENESULFONIC ACID,NA SALT
These compounds share similar structural features but differ in their specific functional groups and applications
Propiedades
Número CAS |
98852-24-5 |
|---|---|
Fórmula molecular |
C11H14Cl2N2O2 |
Peso molecular |
277.14 g/mol |
Nombre IUPAC |
N'-(3,5-dichloro-2-ethoxyphenyl)-N-ethoxymethanimidamide |
InChI |
InChI=1S/C11H14Cl2N2O2/c1-3-16-11-9(13)5-8(12)6-10(11)14-7-15-17-4-2/h5-7H,3-4H2,1-2H3,(H,14,15) |
Clave InChI |
FOAFHLWRVNWVRX-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=C(C=C(C=C1Cl)Cl)N=CNOCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



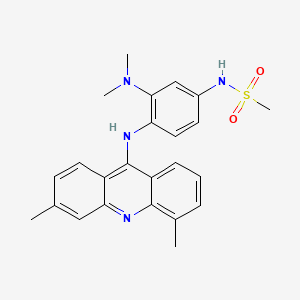
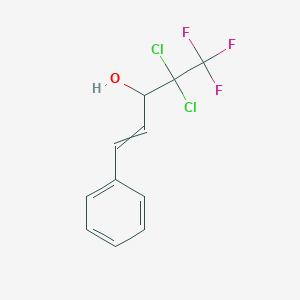
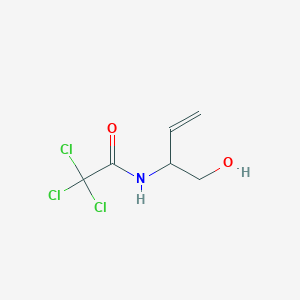
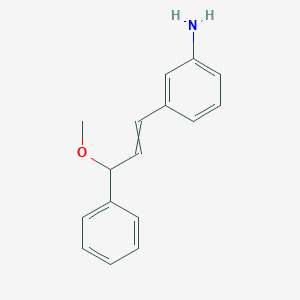
![1H-Imidazole, 1-methyl-2-[3-(methylthio)propyl]-](/img/structure/B14341758.png)
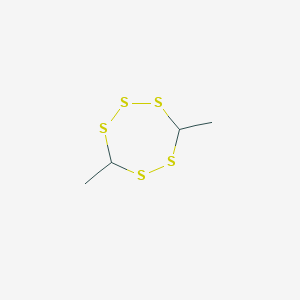
![Methyl 3-[methyl(diphenyl)silyl]prop-2-enoate](/img/structure/B14341760.png)
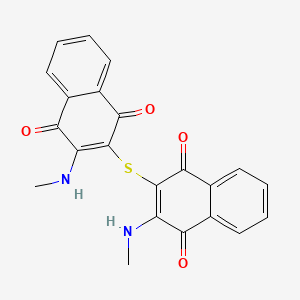
![2-methyl-1-(2-methylphenyl)-1H-naphtho[2,3-d]imidazole-4,9-dione](/img/structure/B14341768.png)
